molecular formula C27H28F3N3O4 B2723025 (E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide CAS No. 744231-23-0

(E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide

Cat. No. B2723025
CAS RN: 744231-23-0
M. Wt: 515.533
InChI Key: HLAMYPODVHXWJG-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide is a useful research compound. Its molecular formula is C27H28F3N3O4 and its molecular weight is 515.533. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Novel Synthesis Routes : Research has focused on the development of novel synthetic routes for complex compounds, including those with cyano, cyclohexyl, and anilino groups. For example, studies have detailed the synthesis of cyclic dipeptidyl ureas and antifolate properties of specific derivatives, which may be relevant for understanding the synthetic pathways and potential applications of the compound (Degraw et al., 1992); (Sañudo et al., 2006).

Mechanistic Studies and Structural Analysis

  • Structural Analysis : Detailed structural analysis and characterization of compounds provide insights into their physical and chemical properties, guiding their potential applications. For instance, compounds have been analyzed for their crystal structure, offering clues to their reactivity and interactions with biological targets (Johnson et al., 2006).

Potential Biological Activities

  • Biological Activity Exploration : Some studies investigate the biological activities of compounds, including antinociceptive effects, which may indicate potential therapeutic applications. This line of research can provide a foundation for the exploration of the biological and pharmacological potentials of complex compounds (Masocha et al., 2016).

properties

IUPAC Name

(E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N3O4/c1-17-6-3-4-9-22(17)33-26(35)19(15-31)12-18-10-11-23(24(13-18)36-2)37-16-25(34)32-21-8-5-7-20(14-21)27(28,29)30/h5,7-8,10-14,17,22H,3-4,6,9,16H2,1-2H3,(H,32,34)(H,33,35)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAMYPODVHXWJG-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(=CC2=CC(=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCC1NC(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide

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